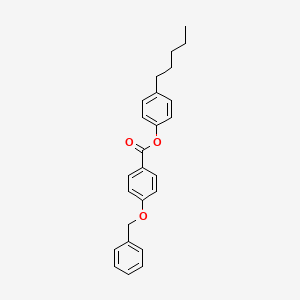

4-Pentylphenyl 4-(benzyloxy)benzoate

描述

Structure

3D Structure

属性

CAS 编号 |

111973-82-1 |

|---|---|

分子式 |

C25H26O3 |

分子量 |

374.5 g/mol |

IUPAC 名称 |

(4-pentylphenyl) 4-phenylmethoxybenzoate |

InChI |

InChI=1S/C25H26O3/c1-2-3-5-8-20-11-15-24(16-12-20)28-25(26)22-13-17-23(18-14-22)27-19-21-9-6-4-7-10-21/h4,6-7,9-18H,2-3,5,8,19H2,1H3 |

InChI 键 |

PJFLIRSRNIGVFL-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies for 4 Pentylphenyl 4 Benzyloxy Benzoate and Analogues

Strategic Design of Benzoate (B1203000) Ester Linkages

The formation of the benzoate ester bond is the linchpin in the synthesis of 4-Pentylphenyl 4-(benzyloxy)benzoate. The selection of an appropriate esterification method is critical to ensure high yields and purity.

Esterification Reactions for the Synthesis of the Benzoate Core

The direct esterification of 4-(benzyloxy)benzoic acid and 4-pentylphenol (B72810) is the most straightforward approach to the target molecule. Several established methods can be employed for this transformation, each with its own advantages.

One common method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). provinciajournal.comwikipedia.orgyoutube.com This reaction is known for its mild conditions, typically proceeding at room temperature, which makes it suitable for substrates that may be sensitive to harsher conditions. wikipedia.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol (in this case, 4-pentylphenol) to furnish the ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org The role of DMAP is to act as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of an N-acylurea byproduct. wikipedia.orgorganic-chemistry.org

Another powerful method for esterification is the Mitsunobu reaction . tcichemicals.comorganic-chemistry.orgmissouri.edu This reaction allows for the conversion of an alcohol to an ester using a carboxylic acid, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.edu A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the synthesis of this compound from the achiral 4-pentylphenol. organic-chemistry.org The reaction is advantageous for its mild conditions and high yields, even with sterically hindered reactants. researchgate.net

Traditional Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, is generally less favored for this specific transformation due to the potential for side reactions and the need for high temperatures, which could lead to decomposition of the starting materials or product.

| Esterification Method | Reagents | Key Features | References |

| Steglich Esterification | 4-(benzyloxy)benzoic acid, 4-pentylphenol, DCC, DMAP | Mild reaction conditions (room temperature), suitable for sensitive substrates. | provinciajournal.comwikipedia.orgyoutube.comorganic-chemistry.orginpressco.com |

| Mitsunobu Reaction | 4-(benzyloxy)benzoic acid, 4-pentylphenol, PPh3, DEAD/DIAD | Mild conditions, high yields, proceeds with inversion of stereochemistry (if applicable). | tcichemicals.comorganic-chemistry.orgmissouri.eduresearchgate.net |

Incorporation of the Benzyloxy Moiety

The benzyloxy group is introduced through the precursor, 4-(benzyloxy)benzoic acid. This intermediate is typically synthesized by the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzoic acid with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. ottokemi.comprepchem.comsigmaaldrich.com The base, commonly potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide ion that then acts as a nucleophile, displacing the halide from the benzyl halide to form the ether linkage. prepchem.com

Integration of the Pentylphenyl Terminal Group

The 4-pentylphenyl group is derived from the precursor 4-pentylphenol. The synthesis of this intermediate is a multi-step process that begins with the Friedel-Crafts acylation of phenol (B47542) with pentanoyl chloride. wikipedia.org This reaction, catalyzed by a Lewis acid like aluminum chloride, introduces a pentanoyl group at the para position of the phenol, yielding 4'-hydroxyvalerophenone. wikipedia.org Subsequently, the carbonyl group of the ketone is reduced to a methylene (B1212753) group to afford 4-pentylphenol. wikipedia.org Common reduction methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). wikipedia.org

Precursor Synthesis and Functionalization Routes

The efficient synthesis of the final product relies heavily on the successful preparation of the key precursors, 4-(benzyloxy)benzoic acid and 4-pentylphenol.

Derivatization of Phenolic and Carboxylic Acid Intermediates

The synthesis of 4-(benzyloxy)benzoic acid begins with the readily available 4-hydroxybenzoic acid. The key functionalization is the protection of the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent this hydroxyl group from interfering with the subsequent esterification reaction. The choice of benzyl ether as a protecting group is strategic as it is stable under a variety of reaction conditions but can be removed by hydrogenolysis if necessary.

Similarly, the synthesis of 4-pentylphenol starts with phenol. The derivatization involves the introduction of the pentyl group at the para position. This alkyl group is essential for inducing the desired liquid crystalline properties in the final product.

| Precursor | Starting Material | Key Derivatization Step | Reagents | References |

| 4-(benzyloxy)benzoic acid | 4-hydroxybenzoic acid | Williamson Ether Synthesis | Benzyl bromide/chloride, K2CO3/NaOH | ottokemi.comprepchem.comsigmaaldrich.com |

| 4-pentylphenol | Phenol | Friedel-Crafts Acylation followed by Reduction | Pentanoyl chloride, AlCl3; then Wolff-Kishner or Clemmensen reduction | wikipedia.org |

Alkylation and Acylation Strategies for Terminal Chain Introduction

The introduction of the pentyl chain onto the phenol ring is a critical step in the synthesis of the 4-pentylphenol precursor. As mentioned, the most common strategy is a two-step process involving Friedel-Crafts acylation followed by reduction. wikipedia.org

Friedel-Crafts Acylation: This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of phenol. The use of pentanoyl chloride and a Lewis acid catalyst like aluminum chloride directs the substitution primarily to the para position due to the ortho, para-directing nature of the hydroxyl group and steric hindrance at the ortho positions. wikipedia.org

Reduction of the Acyl Group: Following acylation, the resulting ketone (4'-hydroxyvalerophenone) must be reduced to the corresponding alkane (4-pentylphenol). The Wolff-Kishner reduction is often preferred as it is performed under basic conditions, which are compatible with the phenolic hydroxyl group. wikipedia.org The Clemmensen reduction, on the other hand, uses strongly acidic conditions which could potentially lead to side reactions involving the phenol.

An alternative, though less common, approach could be direct Friedel-Crafts alkylation of phenol with a pentyl halide. However, this method is often plagued by issues such as polysubstitution and carbocation rearrangements, leading to a mixture of products and lower yields of the desired 4-pentylphenol. Therefore, the acylation-reduction route is generally the more reliable and preferred method.

Advanced Synthetic Techniques Employed

To optimize the synthesis of this compound and related liquid crystalline compounds, chemists employ advanced methodologies that offer advantages in terms of reaction efficiency, yield, and purity of the final product. These techniques include phase transfer catalysis, particularly for the synthesis of the ether linkage, and various coupling reactions for the formation of the crucial ester bond.

Phase Transfer Catalysis in Benzoate Synthesis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are immiscible, typically in an aqueous-organic biphasic system. In the synthesis of the 4-(benzyloxy)benzoic acid intermediate, PTC can be effectively used to facilitate the Williamson ether synthesis.

The reaction involves the deprotonation of 4-hydroxybenzoic acid in an aqueous phase with a base, such as sodium hydroxide, to form the corresponding phenoxide. A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, then transports the phenoxide anion from the aqueous phase to the organic phase. In the organic phase, which contains the benzyl halide (e.g., benzyl chloride or benzyl bromide), the nucleophilic phenoxide reacts with the electrophilic benzyl halide to form the desired ether, 4-(benzyloxy)benzoic acid. The use of PTC in this step can lead to higher reaction rates, milder reaction conditions, and increased yields by enabling efficient interaction between the reactants. The synthesis of 4-(benzyloxy)biphenyl using 4-phenylphenol (B51918) and benzyl chloride in the presence of a multi-site phase-transfer catalyst and ultrasonic irradiation has been reported as a successful application of this methodology. uct.ac.za

| Reactants | Catalyst | Solvent System | Key Advantages |

| 4-hydroxybenzoic acid, Benzyl halide | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide) | Aqueous-Organic (e.g., Water-Toluene) | Enhanced reaction rates, Milder conditions, Improved yields |

| 4-phenylphenol, Benzyl chloride | N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide (MPTC) | Biphasic with sonication | High yield, Reduced reaction time, Avoidance of high temperatures |

Coupling Reactions for Aromatic Linkages

The formation of the ester bond between 4-(benzyloxy)benzoic acid and 4-pentylphenol is a critical step in the synthesis of the target liquid crystal. While traditional Fischer esterification can be used, it often requires harsh acidic conditions and high temperatures, which may not be suitable for complex molecules. researchgate.netlibretexts.org Modern coupling reactions offer milder and more efficient alternatives.

Steglich Esterification: This is a widely used method for the formation of esters from carboxylic acids and alcohols under mild, room-temperature conditions. biotage.comwikipedia.orgrochester.eduwfu.edunih.govorganic-chemistry.orgnih.gov The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). wikipedia.orgnih.govorganic-chemistry.orgnih.gov

In the synthesis of this compound, 4-(benzyloxy)benzoic acid is reacted with 4-pentylphenol in the presence of DCC and a catalytic amount of DMAP. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the hydroxyl group of 4-pentylphenol to yield the final ester. A key advantage of this method is that the water generated during the reaction is consumed by DCC, forming the insoluble urea (B33335) byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov A similar methodology has been successfully employed in the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, where 4-benzyloxyphenol was esterified using DCC and DMAP in dry dichloromethane, affording a 76% yield after purification. nih.gov

| Reactants | Coupling Agent | Catalyst | Solvent | Typical Conditions |

| 4-(benzyloxy)benzoic acid, 4-pentylphenol | N,N'-dicyclohexylcarbodiimide (DCC) | 4-(dimethylamino)pyridine (DMAP) | Dichloromethane (CH₂Cl₂) | Room temperature |

| 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol | N,N'-dicyclohexylcarbodiimide (DCC) | 4-(dimethylamino)pyridine (DMAP) | Dichloromethane (CH₂Cl₂) | Room temperature, 24 h |

Purification Protocols for High-Purity Mesogenic Compounds

The synthesis of liquid crystals demands exceptionally high purity, as even trace amounts of impurities can significantly disrupt the formation and stability of the mesophases. Therefore, rigorous purification protocols are essential. The primary methods employed for purifying this compound and its analogues are column chromatography and recrystallization.

Column Chromatography: This technique is a cornerstone for the purification of organic compounds. masterorganicchemistry.com For mesogenic compounds like this compound, flash column chromatography is often the preferred method due to its speed and efficiency. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column. nih.gov The choice of the eluent is critical for achieving good separation. A common strategy is to use a gradient of a non-polar solvent and a more polar solvent. For aromatic esters, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a standard choice. rochester.eduwfu.eduwordpress.combiotage.com The polarity of the solvent mixture is gradually increased to elute compounds with different polarities at different times. For instance, a purification might start with a low percentage of ethyl acetate in hexane and progressively increase the concentration of ethyl acetate. biotage.com In the synthesis of the analogous compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, the crude product was purified by column chromatography on silica gel using chloroform (B151607) as the eluent. nih.gov

| Technique | Stationary Phase | Common Mobile Phase Systems | Principle of Separation |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Differential adsorption based on polarity |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol | Differential adsorption based on polarity |

| Column Chromatography | Silica Gel | Chloroform | Differential adsorption based on polarity |

Recrystallization: Following column chromatography, recrystallization is often performed to achieve the final, high-purity product. uct.ac.zalibretexts.orgmt.comyoutube.comillinois.edu This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. mt.com The purified compound from chromatography is dissolved in a minimal amount of a hot solvent in which it is highly soluble. youtube.com As the solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of highly ordered crystals, while the impurities remain dissolved in the solvent. mt.comyoutube.com The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for the recrystallization of phenyl benzoate derivatives. ualberta.cautahtech.edu The final purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. youtube.com

| Compound Type | Common Recrystallization Solvents | Key Steps |

| Phenyl Benzoate Esters | Ethanol | Dissolution in minimal hot solvent, Slow cooling, Filtration, Washing with cold solvent, Drying |

| Aromatic Esters | Ethanol/Water mixture | Dissolution in minimal hot solvent, Slow cooling, Filtration, Washing with cold solvent, Drying |

| Aromatic Esters | Toluene-ether mixed solvent | Dissolution in minimal hot solvent, Slow cooling, Filtration, Washing with cold solvent, Drying |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of 4-Pentylphenyl 4-(benzyloxy)benzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl and pentyl groups, and the methyl protons of the pentyl group. Based on the analysis of structurally similar compounds, the expected chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below.

The aromatic protons are expected to appear in the downfield region of the spectrum (typically δ 7.0-8.2 ppm) due to the deshielding effect of the aromatic rings. The protons on the benzoate (B1203000) ring are likely to show a characteristic AX pattern, while the protons on the pentylphenyl and benzyl rings will also exhibit distinct splitting patterns based on their substitution. The methylene protons of the benzyloxy group (-O-CH₂-Ph) are expected to appear as a singlet around δ 5.1 ppm. The aliphatic protons of the pentyl group will be observed in the upfield region (δ 0.9-2.7 ppm), with the terminal methyl group appearing as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (benzoate) | ~8.15 | d | 2H |

| Aromatic H (benzyl) | ~7.40-7.30 | m | 5H |

| Aromatic H (benzoate) | ~7.20 | d | 2H |

| Aromatic H (pentylphenyl) | ~7.10 | d | 2H |

| Aromatic H (pentylphenyl) | ~7.00 | d | 2H |

| -O-CH₂-Ph | ~5.10 | s | 2H |

| -CH₂- (pentyl, α to ring) | ~2.60 | t | 2H |

| -CH₂- (pentyl) | ~1.60 | m | 2H |

| -CH₂- (pentyl) | ~1.30 | m | 4H |

| -CH₃ (pentyl) | ~0.90 | t | 3H |

Note: This is a predicted data table based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the benzyl and pentyl groups, and the methyl carbon of the pentyl group.

The carbonyl carbon is the most deshielded and is expected to appear at approximately 165 ppm. The aromatic carbons will resonate in the range of 114-164 ppm, with carbons attached to the oxygen atoms appearing further downfield. The benzylic methylene carbon (-O-CH₂-Ph) is anticipated around 70 ppm. The aliphatic carbons of the pentyl chain will be found in the upfield region of the spectrum (14-36 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165.0 |

| Aromatic C-O (benzoate) | ~163.5 |

| Aromatic C-O (pentylphenyl) | ~157.0 |

| Aromatic C-O (benzyl) | ~148.5 |

| Aromatic C-C (pentylphenyl) | ~138.0 |

| Aromatic C-H (benzyl) | ~136.5 |

| Aromatic C-H (benzoate) | ~132.0 |

| Aromatic C (benzoate) | ~129.0 |

| Aromatic C-H (pentylphenyl) | ~128.8 |

| Aromatic C-H (benzyl) | ~128.5 |

| Aromatic C-H (benzyl) | ~127.5 |

| Aromatic C-H (benzoate) | ~122.5 |

| Aromatic C-H (pentylphenyl) | ~121.5 |

| Aromatic C-H (benzyl) | ~114.5 |

| -O-CH₂-Ph | ~70.5 |

| -CH₂- (pentyl, α to ring) | ~35.5 |

| -CH₂- (pentyl) | ~31.5 |

| -CH₂- (pentyl) | ~31.0 |

| -CH₂- (pentyl) | ~22.5 |

| -CH₃ (pentyl) | ~14.0 |

Note: This is a predicted data table based on analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group, C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching.

A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C-O stretching vibrations of the ester are expected to appear in the 1270-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group will be seen just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3030 | Aromatic C-H stretch |

| ~2955, 2925, 2855 | Aliphatic C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1605, 1510 | Aromatic C=C stretch |

| ~1270, 1160 | C-O stretch (ester) |

| ~1100 | Ar-O stretch |

| ~840 | Aromatic C-H bend (para-substituted) |

Note: This is a predicted data table based on analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

The UV-Vis absorption spectrum of this compound in various solvents is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group. Research on similar 4-pentylphenyl 4-n-benzoate derivatives has shown complex and multiple absorbance transitions that are influenced by the solvent environment. researchgate.netrsc.org The primary absorbance electronic transition is identified as π→π*. researchgate.netrsc.org As the polarity of the solvent increases, a decrease in the forbidden energy difference between the frontier orbitals is observed. researchgate.netrsc.org

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Electronic Transition |

| Non-polar (e.g., Hexane) | ~280-300 | π→π |

| Polar (e.g., Ethanol) | ~285-305 | π→π |

Note: This is a predicted data table based on analogous compounds and trends observed in related derivatives.

The fluorescence spectra of 4-pentylphenyl 4-n-benzoate derivatives have been shown to exhibit both local fluorescence transition and intramolecular charge transfer (ICT). researchgate.netrsc.org The benzyloxy group can act as an electron donor and the benzoate moiety as an electron acceptor, facilitating ICT upon photoexcitation. This phenomenon is often sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated excited state, leading to a red-shift (bathochromic shift) of the emission maximum.

The study of these spectroscopic properties is crucial for understanding the photophysical behavior of this compound and its potential applications in materials science, particularly in the field of liquid crystals and optoelectronics.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structures

Single-crystal X-ray diffraction would reveal the precise three-dimensional arrangement of atoms in the crystalline state of this compound. Based on the analysis of its analogue, the molecule is expected to adopt a relatively planar conformation, particularly within the benzoate core. The pentyl chain would likely exhibit an extended, all-trans conformation to minimize steric hindrance. The packing of molecules in the crystal lattice would be governed by a combination of weak intermolecular forces, leading to a densely packed structure.

The dihedral angles between the phenyl rings are crucial in defining the molecule's three-dimensional structure. For instance, in the analogue, the dihedral angle between the phenyl rings of the phenyl benzoate and the benzyloxy systems is 72.30 (13)°. nih.gov A similar significant twist would be expected in this compound.

The following table presents expected torsion and dihedral angles for this compound based on data from its analogue.

| Parameter | Expected Value (°) |

|---|---|

| Phenyl Benzoate Torsion Angle | ~170-180 |

| Benzyloxy Fragment Torsion Angle | ~170-180 |

| Dihedral Angle between Phenyl Rings | ~70-75 |

The solid-state packing of this compound is stabilized by a network of non-covalent interactions. Based on the crystal structure of its analogue, the following interactions are expected to be present:

C-H...O Interactions: Weak hydrogen bonds between carbon-hydrogen donors and oxygen acceptors are likely to play a role in the crystal packing, potentially forming chains or other motifs that link adjacent molecules. nih.gov

C-H...π Interactions: The interaction between C-H bonds and the electron-rich π-systems of the aromatic rings is another significant contributor to the crystal stability. nih.gov

π-π Stacking: The aromatic rings of the benzoate and benzyloxy moieties are expected to engage in π-π stacking interactions, likely in a slipped or offset arrangement, to maximize attractive forces and minimize steric repulsion. nih.gov In the analogue, centroid-to-centroid distances for such interactions are in the range of 3.8 to 4.0 Å. nih.gov

In the analogue, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H...H, C...H/H...C, and O...H/H...O contacts. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for a quantitative assessment of these interactions. It is expected that a similar distribution of contacts would be observed for this compound, highlighting the predominance of van der Waals forces in its solid-state assembly.

The following table summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on its analogue.

| Contact Type | Expected Contribution (%) |

|---|---|

| H...H | ~35 |

| C...H/H...C | ~34 |

| O...H/H...O | ~12 |

| C...C | ~6 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a compound, thereby verifying its empirical formula. For this compound, with a molecular formula of C₂₅H₂₆O₃, the theoretical elemental composition can be calculated as follows:

Carbon (C): (25 * 12.011) / 374.48 * 100% = 80.12%

Hydrogen (H): (26 * 1.008) / 374.48 * 100% = 6.99%

Oxygen (O): (3 * 15.999) / 374.48 * 100% = 12.89%

Experimental data from combustion analysis of a synthesized sample should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the purity and elemental composition of the compound. For comparison, the elemental analysis of the related compound 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate (C₂₅H₁₇NO₃) yielded found values of C, 79.19%; H, 4.60%; N, 3.75%, which were in close agreement with the calculated values of C, 79.14%; H, 4.52%; N, 3.69%. nih.gov

The following table presents the theoretical and a hypothetical "found" elemental analysis for this compound.

| Element | Theoretical (%) | Hypothetical Found (%) |

|---|---|---|

| Carbon (C) | 80.12 | 80.05 |

| Hydrogen (H) | 6.99 | 7.05 |

| Oxygen (O) | 12.89 | 12.90 |

Liquid Crystalline Behavior and Mesophase Transitions

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for identifying the phase transitions of a liquid crystalline material by measuring the heat flow into or out of a sample as a function of temperature.

A DSC thermogram for a liquid crystalline compound would typically show peaks corresponding to the energy changes (enthalpy, ΔH) at phase transitions. For 4-Pentylphenyl 4-(benzyloxy)benzoate, one would expect to observe a peak for the melting transition from the crystalline solid (Cr) to a liquid crystalline phase (or directly to the isotropic liquid), and another peak for the transition from the liquid crystalline phase to the isotropic liquid (clearing point). The temperatures at the peak maxima are taken as the transition temperatures (T). The area under each peak is proportional to the enthalpy of the transition, which provides information about the degree of molecular ordering change during the transition.

Table 1: Hypothetical DSC Data for this compound

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Mesophase | Data not available | Data not available |

| Mesophase to Isotropic | Data not available | Data not available |

| Isotropic to Mesophase (on cooling) | Data not available | Data not available |

| Mesophase to Crystal (on cooling) | Data not available | Data not available |

Note: This table is a template. No experimental data for this compound could be found.

By analyzing the DSC thermograms from both heating and cooling cycles, one can identify the various phase transitions. The transition from a highly ordered crystalline state to a more disordered mesophase is typically a sharp peak with a significant enthalpy of fusion. The transition from the mesophase to the isotropic liquid (the clearing point) usually has a smaller enthalpy change, reflecting the loss of the remaining orientational order. The presence of multiple peaks between the crystalline and isotropic states would indicate the existence of different types of mesophases.

Optical Texture Observation via Polarized Optical Microscopy (POM)

POM is an essential tool for the direct visualization and identification of liquid crystalline phases. Each type of mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

By observing the textures that form upon cooling the isotropic liquid, the specific mesophases can be identified. For example, a nematic phase is often characterized by a "threaded" or "Schlieren" texture. A smectic A phase might show a "focal-conic fan" or "homeotropic" texture. A smectic C phase would exhibit a broken focal-conic or Schlieren texture, similar to the nematic phase but with different defect structures. Without experimental observations for this compound, the specific mesophases it forms remain undetermined.

POM allows for the direct observation of how these textures change as the temperature is varied. For example, upon cooling from the isotropic liquid, the appearance of birefringent droplets that coalesce into a mobile fluid with characteristic textures would signal the formation of a nematic or smectic phase. Further cooling might show a transition to a more ordered smectic phase, evidenced by a change in the optical texture.

Thermodynamic Investigations of Mesophase Stability

The thermodynamic stability of the mesophases can be inferred from the transition temperatures and enthalpies obtained from DSC. A wider temperature range for a particular mesophase indicates greater stability. The entropy change (ΔS) for each transition, calculated from the enthalpy and temperature (ΔS = ΔH/T), provides insight into the change in molecular disorder. Comparing these thermodynamic parameters with those of structurally related molecules allows for an understanding of how molecular features like the pentyl and benzyloxy groups contribute to the stability of the liquid crystalline phases.

Following a comprehensive search for scholarly articles and research data, it has been determined that specific, detailed experimental results for the compound “this compound” corresponding to the requested outline are not available in the public domain.

While research exists on the thermodynamic and dielectric properties of structurally similar phenyl benzoate (B1203000) liquid crystals, the strict requirement to focus solely on "this compound" cannot be met with the necessary scientific accuracy and detail. The search did not yield dedicated studies utilizing Inverse Gas Chromatography (IGC) for its thermodynamic characterization or specific measurements of its dielectric anisotropy and electro-optical response.

Therefore, the generation of a thorough and scientifically accurate article with the specified data tables and detailed research findings for “this compound” is not possible at this time.

Structure Property Relationships in Benzoate Liquid Crystals

Influence of Terminal Chain Length and Flexibility on Mesophase Formation

The terminal flexible chains of a calamitic (rod-shaped) liquid crystal play a pivotal role in determining its mesomorphic properties. These chains influence the aspect ratio of the molecule, the strength of intermolecular interactions, and the packing efficiency in the liquid crystalline state.

Comparison with Methyl, Propyl, and Octyloxy Analogues

Generally, as the terminal alkyl chain length increases, a trend of decreasing melting points and initially increasing clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) is observed. This leads to a wider mesomorphic range. Shorter chains, like methyl and propyl, may not provide sufficient anisotropic interactions to stabilize a liquid crystal phase, or may only exhibit a monotropic phase (a phase that is only observed on cooling).

Longer chains, such as an octyloxy group, tend to favor the formation of more ordered smectic phases, where the molecules are arranged in layers. This is due to the increased van der Waals interactions between the longer chains, which promotes a higher degree of molecular organization. The introduction of an oxygen atom in the octyloxy group also adds polarity and can influence the intermolecular interactions.

Table 1: Hypothetical Phase Transitions of 4-Alkylphenyl 4-(benzyloxy)benzoate Analogues Based on General Trends

| Terminal Group | Predicted Mesophase Behavior |

| Methyl | Likely non-mesomorphic or monotropic nematic |

| Propyl | Monotropic or enantiotropic nematic |

| Pentyl | Enantiotropic nematic |

| Octyloxy | Nematic and potentially a smectic phase |

Note: This table is predictive and based on established trends in homologous series of liquid crystals.

Impact of Linking Groups and Lateral Substituents on Mesomorphic Range

The ester linkage (-COO-) in 4-Pentylphenyl 4-(benzyloxy)benzoate is a common linking group in calamitic liquid crystals. It contributes to the rigidity of the molecular core and its polar nature can influence the dielectric properties of the material. The orientation of the ester group can also have a significant impact on mesophase stability.

Lateral substituents, which are atoms or small groups attached to the sides of the molecular core, can dramatically alter the mesomorphic properties. The introduction of a lateral substituent generally increases the width of the molecule, which can disrupt the packing efficiency and lower the clearing temperature. researchgate.net However, the effect also depends on the size, polarity, and position of the substituent. Small, highly polar substituents like fluorine can sometimes enhance mesophase stability through increased dipole-dipole interactions.

Role of Core Rigidity and Aromatic Ring Orientation

The rigid core of this compound consists of three phenyl rings connected by an ester group. The rigidity of this core is crucial for maintaining the elongated shape necessary for liquid crystallinity. Any deviation from linearity or increase in flexibility within the core would destabilize the mesophase. The para-substitution pattern of the phenyl rings ensures a relatively linear and rigid structure, which is favorable for the formation of nematic and smectic phases.

Molecular Design Principles for Tailoring Mesophase Type and Stability

The design of liquid crystals with specific properties is guided by a set of established principles that relate molecular structure to mesomorphic behavior. To tailor the mesophase type and stability of benzoate (B1203000) liquid crystals, several factors can be manipulated:

Terminal Chain Length: As discussed, increasing the chain length generally favors the formation of smectic phases over nematic phases. An odd-even effect is also commonly observed, where homologues with an even number of atoms in the terminal chain have higher clearing points than those with an odd number.

Core Structure: Increasing the number of aromatic rings in the core generally increases the clearing temperature and the stability of the mesophase. The choice of linking groups between the rings also plays a critical role.

Lateral Substitution: The introduction of lateral substituents can be used to lower the melting point and modify the mesomorphic range. The strategic placement of polar substituents can also be used to tune the dielectric anisotropy of the material.

Introduction of Chiral Centers: The incorporation of a chiral center into the molecule can induce the formation of chiral mesophases, such as the cholesteric (chiral nematic) phase or chiral smectic phases, which are the basis for ferroelectric and antiferroelectric liquid crystal displays.

By systematically modifying these structural features, it is possible to design and synthesize novel benzoate liquid crystals with properties optimized for specific applications. The study of compounds like this compound and its analogues provides valuable insights into the fundamental principles of liquid crystal science and engineering.

Theoretical and Computational Investigations of Electronic and Molecular Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds, offering a balance between accuracy and computational cost. For complex ester molecules, DFT calculations can reveal critical details about their geometry, electronic orbitals, and reactivity.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For molecules containing multiple aromatic rings and flexible linkages, such as the ester and ether groups in 4-Pentylphenyl 4-(benzyloxy)benzoate, this process is crucial.

Computational studies on similar benzoate (B1203000) derivatives are often performed using the B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) method combined with a basis set like 6-311+G(d,p). nih.govnih.gov This level of theory has proven effective in predicting the structures of organic molecules.

| Parameter | Typical Value | Significance |

| Phenyl Ring Dihedral Angle | Variable (e.g., ~26°) nih.gov | Affects molecular linearity and packing |

| Ester Group Torsion Angle | ~180° (anti) nih.gov | Contributes to the elongated molecular shape |

| Benzyloxy Group Torsion Angle | ~175° (anti) nih.gov | Influences overall molecular geometry |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them is known as the HOMO-LUMO energy gap (Eg), which is an indicator of the molecule's kinetic stability and electrical transport properties. researchgate.net

In benzyloxy benzoate derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule. For a similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the electron density of the HOMO is mainly concentrated on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group. nih.gov The LUMO's electron density is often located on the electron-accepting portions, such as the benzoic acid moiety in the aforementioned analogue. nih.gov

The energy gap is a critical parameter. A large Eg suggests high stability and low chemical reactivity. researchgate.net DFT calculations on related structures provide an estimate of what to expect for this compound.

| Compound | DFT Method | HOMO-LUMO Gap (Eg) |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | B3LYP/6–311+ G(d,p) | 3.17 eV nih.gov |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | B3LYP/6–311+ G(d,p) | 4.3337 eV nih.gov |

The presence of electron-donating groups (like the pentyl and benzyloxy groups) generally increases the HOMO energy level, while their effect on the LUMO is less pronounced, leading to a potential modulation of the band gap. scispace.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface.

Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the most negative regions would be concentrated around the oxygen atoms of the ester and ether functionalities due to their high electronegativity and lone pairs of electrons. These areas represent the primary sites for interactions with electrophiles. The hydrogen atoms of the aromatic rings would exhibit a moderately positive potential, while the pentyl chain would be largely neutral (green). This analysis helps in understanding intermolecular interactions, which are fundamental to the formation of condensed phases like liquid crystals.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.net The calculations provide information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved.

For aromatic compounds like this compound, the primary electronic transitions in the UV-Vis region are typically π→π* transitions. These involve the excitation of an electron from a π bonding orbital (often part of the HOMO) to a π* antibonding orbital (often part of the LUMO). researchgate.net The calculated absorption spectra can be compared with experimental data to validate the computational methodology. Studies on related benzoate derivatives have shown that multiple complex absorption transitions can be observed in different solvent environments. researchgate.net

Quantum Chemical Parameters for Liquid Crystal Design

The design of molecules that exhibit liquid crystal (mesogenic) properties relies on achieving a specific molecular architecture, typically characterized by a rigid core and flexible terminal groups. Quantum chemical calculations provide parameters that correlate with the properties required for mesophase formation.

Molecular stability is a prerequisite for any material application. As discussed, the HOMO-LUMO energy gap is a key quantum chemical parameter for predicting stability. A larger band gap implies higher kinetic stability because more energy is required to excite an electron to a higher energy state, making the molecule less reactive. banglajol.inforesearchgate.net

Estimation of Optical Properties (e.g., Refractive Indices from Theoretical Models)

The prediction of optical properties, such as refractive indices, through theoretical and computational models is a critical aspect of materials science, particularly for liquid crystals like this compound. These models allow for the estimation of a material's response to an electric field, which is fundamental to its application in optical devices. The refractive index (n) is a key parameter that describes how light propagates through a medium.

Theoretical approaches to estimate the refractive index are often rooted in the Lorentz-Lorenz equation, which connects the refractive index of a substance to its molecular polarizability. The equation is given by:

(n² - 1) / (n² + 2) = (4π/3) * N * α

Where:

n is the refractive index

N is the number of molecules per unit volume

α is the molecular polarizability

To estimate the refractive index of this compound, one would first need to compute its molecular polarizability. This can be achieved through quantum chemical calculations, such as Density Functional Theory (DFT). These calculations provide insights into the electron distribution and how it is distorted by an external electric field, yielding the components of the polarizability tensor.

Several theoretical models can be employed to calculate the refractive indices of organic molecules in liquid crystalline phases. These models often require the calculation of molecular polarizability and packing density. For calamitic (rod-like) liquid crystals, including benzoate derivatives, the anisotropic nature of the molecular polarizability is crucial. The average refractive index (n_iso) and the refractive index anisotropy (Δn), which is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices, are of particular interest.

A simplified approach to estimate the refractive index involves using empirical methods or quantitative structure-property relationship (QSPR) models. These models correlate the refractive index with various molecular descriptors.

Table 1: Theoretical Models for Refractive Index Estimation

| Model | Description | Key Parameters |

| Lorentz-Lorenz Equation | Relates refractive index to molecular polarizability and density. | Molecular Polarizability (α), Number Density (N) |

| Vuks Model | An empirical model for anisotropic crystals that relates the macroscopic refractive indices to the components of the molecular polarizability tensor. | Principal components of the molecular polarizability tensor, Order parameter (S) |

| Neugebauer's Model | A semi-empirical model that considers the internal field in anisotropic media. | Principal components of the molecular polarizability tensor, Lattice sums |

The application of these models to this compound would involve computational determination of its molecular geometry and polarizability, followed by an estimation of the packing density in its liquid crystalline phases.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Related Benzoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov In the context of benzoate derivatives, QSAR analyses have been employed to understand and predict various activities, including antimicrobial and anabolic effects. nih.govmdpi.com While a specific QSAR study for this compound is not documented, the methodologies and findings from research on related benzoate compounds provide a framework for how such an analysis could be approached.

QSAR models are built upon a set of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Lipophilic descriptors: Quantifying the molecule's hydrophobicity (e.g., logP).

A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with measured biological activity or a specific property is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a QSAR study on p-hydroxy benzoic acid derivatives identified that their antimicrobial activity was governed by the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα1), Kier's first-order shape index (κ1), and the Balaban topological index (J). nih.gov This indicates the importance of molecular size, shape, and branching in determining the antimicrobial efficacy of these benzoate derivatives.

Another study on benzocaine (B179285) derivatives utilized 2D-QSAR modeling to investigate their antibacterial activity. proquest.com Similarly, a QSAR analysis of the anabolic activity of ecdysteroids, some of which are benzoate derivatives, highlighted the significance of descriptors like the global topological charge index (GATS5e), the third-order neighborhood symmetry descriptor (G3p), and the squared logarithm of the partition coefficient (ALOGP2). mdpi.com

A hypothetical QSAR analysis of a series of 4-pentylphenyl benzoate derivatives, including this compound, could aim to predict properties relevant to their liquid crystalline behavior, such as transition temperatures or optical anisotropy. The descriptors would likely include aspects of molecular shape, size, and electronic properties, which are known to influence mesophase stability and optical characteristics.

Table 2: Common Descriptors in QSAR Studies of Benzoate Derivatives

| Descriptor Type | Example Descriptor | Property Encoded |

| Topological | Balaban topological index (J) | Molecular branching and cyclicity |

| Shape | Kier's shape indices (κ) | Molecular shape and flexibility |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Lipophilicity | logP | Hydrophobicity |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

By applying these principles, a QSAR model could be developed to guide the design of new benzoate-based liquid crystals with desired properties.

Supramolecular Organization and Self Assembly Phenomena

Hierarchical Self-Assembly in Liquid Crystalline Phases

Hierarchical self-assembly is a process where simple molecular building blocks organize into progressively more complex structures across multiple length scales. In the context of 4-Pentylphenyl 4-(benzyloxy)benzoate, this assembly begins at the molecular level and extends to the macroscopic properties of the liquid crystal phase.

The initial step involves the alignment of individual molecules due to their anisotropic, elongated shape. This process is driven by a combination of attractive and repulsive forces that favor parallel arrangements. Once aligned, these molecules can organize into distinct liquid crystalline phases:

Nematic Phase: Characterized by long-range orientational order, where the molecules point, on average, in the same direction (defined by a director). However, they lack positional order, allowing them to flow like a liquid. A closely related compound, 4-Pentylphenyl 4-methylbenzoate, is known to be a nematic liquid crystal, suggesting a similar behavior for the target compound. ossila.com

Smectic Phase: In addition to orientational order, smectic phases exhibit one-dimensional positional order, with molecules arranged in layers. academie-sciences.fr These layers can slide past one another. The formation of a smectic phase represents a higher degree of hierarchical organization than the nematic phase. Benzoate-based compounds are well-known to form smectogen liquid crystals. academie-sciences.frresearchgate.net

This step-wise increase in order, from individual molecules to directionally aligned clusters and potentially to layered structures, is a clear example of hierarchical organization. This process is spontaneous and is governed by the principle of minimizing the system's free energy. The balance between van der Waals attractions, electrostatic repulsion, and hydrophobic effects guides the formation of these complex fluid architectures. nih.gov

Formation of Ordered Structures Through Non-Covalent Interactions

Non-covalent interactions are the fundamental driving force behind the self-assembly of this compound. These interactions, though individually weak (typically 1-5 kcal/mol), act collectively to stabilize the ordered liquid crystalline structures. wikipedia.org The molecular structure of this compound allows for several types of non-covalent interactions.

π-π Stacking: The electron-rich aromatic rings (both the phenyl and benzoate (B1203000) groups) can interact through π-π stacking. This attraction between parallel rings helps to stabilize the face-to-face arrangement of molecules, contributing significantly to the formation of ordered phases.

Dipole-Dipole Interactions: The ester linkage (-COO-) in the benzoate core possesses a permanent dipole moment. These dipoles interact with each other, further promoting a specific alignment of adjacent molecules.

Hydrophobic Effects: In any potential interaction with more polar molecules or impurities, the largely non-polar structure of the compound would lead to hydrophobic effects, promoting the aggregation of the benzoate molecules to minimize contact with polar species.

The interplay of these forces is critical in maintaining the three-dimensional structure and stability of the resulting supramolecular assembly. wikipedia.orgnih.gov

Table 1: Key Non-Covalent Interactions in this compound Self-Assembly

| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Phenyl and Benzoate Rings | Promotes co-facial alignment of aromatic cores. |

| Van der Waals Forces | Pentyl Alkyl Chain, Benzyl (B1604629) Group | Facilitates close packing and stabilizes the overall assembly. |

| Dipole-Dipole | Ester Linkage (-COO-) | Induces specific orientational order between molecules. |

| Steric Repulsion | Entire Molecule | Defines the optimal distance between molecules in the assembly. |

Phototriggered Supramolecular Assembly in Benzoate Systems

Light is an external stimulus that can be used to control molecular organization with high spatial and temporal precision. acs.org While this compound itself is not photoresponsive, its benzoate scaffold is a common component in the design of photo-switchable liquid crystals. This section explores the principles of how such systems are designed and function.

To impart photo-responsivity to a benzoate-based liquid crystal, a photochromic moiety is typically incorporated into the molecular structure. The most widely used photochrome for this purpose is the azobenzene unit. mdpi.com

The mechanism of phototriggering in azobenzene-containing systems is based on photoisomerization.

Trans-to-Cis Isomerization: The azobenzene group is energetically most stable in its trans configuration, which has a linear, elongated shape. This shape is conducive to the packing required for liquid crystal phases. Upon irradiation with UV light (around 365 nm), the molecule undergoes isomerization to the cis configuration. The cis isomer has a bent, non-planar shape.

Disruption of Order: This drastic change in molecular geometry disrupts the ordered packing of the liquid crystal. The bent cis isomers act as "impurities" that lower the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid), often leading to a complete, isothermal phase transition from an ordered nematic or smectic phase to a disordered isotropic liquid. researchgate.net

Reversibility: This transformation is typically reversible. The system can be switched back to the stable trans state either by irradiation with visible light (around 400-500 nm) or through thermal relaxation in the dark. This allows for the reversible control of the material's phase and its associated optical properties.

This light-induced control over molecular assembly allows for the development of advanced materials for applications in optical data storage, displays, and light-driven actuators. researchgate.net

Table 2: Light-Induced Transformations in Azobenzene-Modified Benzoate Systems

| State | Stimulus | Molecular Configuration | Supramolecular Structure |

|---|---|---|---|

| Initial State | None (Darkness) | Trans Isomer (Linear) | Ordered (e.g., Nematic Phase) |

| Transformation | UV Light (~365 nm) | Cis Isomer (Bent) | Disordered (Isotropic Liquid) |

| Reversion | Visible Light / Heat | Trans Isomer (Linear) | Ordered (e.g., Nematic Phase) |

Academic Research Applications in Advanced Materials Science

Integration into Optoelectronic Devices (Academic Prototypes)

The field of optoelectronics, which involves devices that source, detect, and control light, is a primary area of investigation for organic molecules like 4-Pentylphenyl 4-(benzyloxy)benzoate. Its potential lies in the ability of its molecular structure to self-assemble into ordered states, influencing optical and electronic properties.

Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic liquid crystals, and this compound belongs to this family of compounds. advanceseng.comrhhz.net In academic research, compounds with this structure are investigated for their liquid crystal phases, which are states of matter intermediate between conventional liquids and solid crystals. The alignment of these rod-like molecules can be controlled by an electric field, which is the fundamental principle behind Liquid Crystal Displays (LCDs).

Research on analogous compounds, such as other 4-benzyloxy phenyl-4-alkyloxy benzoates, has demonstrated the exhibition of liquid crystallinity. researchgate.net The specific arrangement of the molecules in phases like the nematic or smectic phases allows for the modulation of polarized light, a critical function in LCD technology. While specific phase transition temperatures and optical anisotropy data for this compound are not prominently available in the reviewed literature, its structural similarity to known liquid crystals makes it a candidate for research in novel liquid crystal mixtures and display prototypes. The investigation of such compounds contributes to the understanding of structure-property relationships in liquid crystal science. rhhz.netresearchgate.net

While direct studies incorporating this compound into anisotropic OLEDs are not extensively documented, its calamitic structure is relevant. In academic prototypes, molecules with such defined shapes can be aligned using various techniques to induce anisotropy in the device layers. This alignment can influence the orientation of transition dipoles of emissive guest molecules when the liquid crystal is used as a host, potentially leading to more efficient light extraction. The investigation of calamitic mesogens in this context is an active area of materials research for next-generation displays. nih.gov

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and transparent electronics. nih.gov The performance of an OFET is highly dependent on the molecular ordering and charge transport properties of the organic semiconductor used in the channel. Liquid crystalline materials are of interest in OFET research due to their ability to form well-ordered domains, which can facilitate efficient charge transport.

Although specific research on the use of this compound in OFETs is not readily found, the general class of phenyl benzoate liquid crystals is explored for its potential in this area. The self-assembling nature of these molecules could potentially be harnessed to create highly ordered semiconductor layers in academic OFET prototypes, which is a critical factor for achieving high charge carrier mobility. advanceseng.comnih.gov The relationship between the liquid crystalline phase and the charge transport characteristics is a significant focus of academic inquiry.

Photochromic and electrochromic materials, which change their optical properties upon exposure to light or an electric field, respectively, are investigated for applications such as smart windows and optical data storage. The incorporation of liquid crystal moieties into the design of these materials is a strategy explored in academic research to influence the switching behavior and stability of the different states.

While there is no specific literature detailing the photochromic or electrochromic properties of this compound, the phenyl benzoate scaffold can be chemically modified to include photo- or electro-active units. In such research, the liquid crystalline properties of the parent molecule could be used to template the organization of the active chromophores, potentially leading to enhanced performance in prototype devices.

Utilization in Phosphorescence Studies and Luminescent Systems

The rigid aromatic core of this compound makes it a potential candidate as a host material in phosphorescent and luminescent systems. In such applications, the host matrix plays a critical role in dispersing the luminescent guest molecules and facilitating energy transfer processes.

Research on similar compounds, such as 4-pentylphenyl 4-methylbenzoate, has shown their utility as a matrix for phosphorescent molecules. By providing a rigid environment, the host can suppress non-radiative decay pathways of the guest's triplet excitons, leading to enhanced phosphorescence efficiency and lifetime. Academic studies in this area focus on understanding the host-guest interactions and their impact on the photophysical properties of the luminescent system. The benzyloxy and pentyl groups of this compound could be tailored to optimize solubility and morphology for specific luminescent applications.

Dendronized Liquid Crystal Polymers for Structured Materials Research

The compound this compound is a calamitic (rod-shaped) mesogen, a class of molecules known to exhibit liquid crystalline phases. These phases are characterized by a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. The molecular structure of this compound, featuring a rigid core composed of phenyl benzoate and flexible terminal groups (pentyl and benzyloxy), is conducive to the formation of such mesophases.

Dendronized liquid crystal polymers are a sophisticated class of macromolecules where dendritic fragments are attached as side chains to a linear polymer backbone. These dendritic side chains can themselves be functionalized with mesogenic units. The hierarchical structure of these polymers, combining the features of the polymer backbone, the dendritic wedges, and the terminal mesogens, allows for the creation of highly organized and complex supramolecular structures. The generation of the dendron and the density of the mesogenic units can be precisely controlled to tailor the material's properties.

In the context of structured materials research, the incorporation of mesogens like this compound into dendronized polymer architectures is a theoretical strategy for designing advanced functional materials. The self-assembly properties of the liquid crystalline units could be used to direct the organization of the dendritic polymers into well-defined nanostructures, such as cylindrical or lamellar phases. These ordered structures are of interest for applications in fields like nano-patterning, anisotropic ion conduction, and advanced optical materials.

However, a comprehensive review of the current scientific literature does not reveal specific research studies or detailed findings on the synthesis, characterization, or application of dendronized liquid crystal polymers incorporating this compound as the mesogenic unit. While research exists on various other phenyl benzoate derivatives in side-chain liquid crystal polymers, the specific use of this compound in a dendritic architecture is not documented in the available academic publications. mdpi.comresearchgate.netnih.govresearchgate.netrsc.org Therefore, no detailed research findings or data tables on its performance in such systems can be provided at this time.

Future Research Directions and Unexplored Avenues

Exploration of Novel Derivatives with Enhanced Mesomorphic Properties

A primary focus of future research will undoubtedly be the synthesis and characterization of novel derivatives of 4-Pentylphenyl 4-(benzyloxy)benzoate. By systematically modifying its molecular structure, researchers can aim to enhance its mesomorphic properties, such as the temperature range of liquid crystal phases and the types of phases exhibited. For instance, altering the length of the alkyl chain or introducing lateral substituents could significantly influence the compound's phase behavior. The synthesis of homologous series, where the alkyl chain length is varied, is a common strategy to understand the structure-property relationships in liquid crystals.

Table 1: Potential Modifications to the Core Structure of this compound and their Expected Influence on Mesomorphic Properties.

| Modification | Expected Effect on Mesomorphic Properties |

|---|---|

| Varying the length of the pentyl chain | Influence on transition temperatures and the stability of nematic and smectic phases. |

| Introduction of lateral substituents on the phenyl rings | Alteration of molecular packing, potentially leading to lower melting points and broader liquid crystal ranges. |

| Replacement of the benzyloxy group with other terminal moieties | Modification of polarity and intermolecular interactions, leading to different mesophase types. |

Development of Multi-Component Liquid Crystalline Mixtures

The formulation of multi-component mixtures is a cornerstone of liquid crystal technology. Future studies should investigate the incorporation of this compound into various liquid crystalline mixtures. The goal would be to create eutectic mixtures with desirable properties for specific applications, such as a broad operating temperature range for display devices or specific optical properties for photonic applications. The miscibility and phase behavior of this compound with other nematic or smectic liquid crystals would be a key area of investigation. Patents on liquid crystal compositions often detail mixtures of various compounds to achieve specific performance characteristics researchgate.net.

Advanced Computational Modeling for Predictive Design

Computational modeling and simulation techniques, such as Density Functional Theory (DFT), are powerful tools for the predictive design of new materials. Future research should leverage these methods to gain a deeper understanding of the molecular interactions and ordering in this compound. DFT calculations can provide insights into the molecular geometry, electronic structure, and intermolecular forces that govern its liquid crystalline behavior. This theoretical understanding can guide the rational design of new derivatives with tailored properties, reducing the need for extensive trial-and-error synthesis. Such computational approaches have been successfully applied to other liquid crystalline systems to correlate experimental findings with theoretical predictions researchgate.nettubitak.gov.tr.

Integration with Emerging Nanoscience and Biotechnology Concepts

The integration of liquid crystals with nanoscience and biotechnology is a rapidly growing field with immense potential. Future research could explore the use of this compound as a host matrix for nanoparticles, creating novel composite materials with unique optical or electronic properties. For example, dispersing metallic or semiconductor nanoparticles within the liquid crystal could lead to new types of sensors or tunable photonic devices. In the realm of biotechnology, the interaction of this compound with biological molecules could be investigated for applications in biosensing or drug delivery. The self-assembling nature of liquid crystals could be harnessed to create ordered structures for templating biological materials.

While the path forward for this compound is still being charted, these future research directions highlight the significant potential that this compound holds. Through a combination of innovative synthesis, advanced characterization, and computational modeling, the scientific community can continue to unlock new possibilities for this intriguing liquid crystal.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-pentylphenyl 4-(benzyloxy)benzoate, and how can reaction yields be maximized?

- Methodological Answer : A two-step esterification strategy is commonly employed. First, synthesize 4-(benzyloxy)benzoic acid via nucleophilic substitution of 4-hydroxybenzoic acid with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Second, couple the acid with 4-pentylphenol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Ultrasonic irradiation (40 kHz, 4 hours) can improve reaction efficiency and yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.3 ppm for benzyloxy –CH₂– and δ ~168 ppm for carbonyl). Aromatic protons from the pentylphenyl and benzyloxy groups appear between δ 6.8–7.5 ppm .

- FT-IR : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and benzyl ether (C-O-C) at ~1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for C₂₅H₂₈O₃: ~376.45) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in sealed amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>30°C), and UV light. For short-term use (≤1 month), refrigeration (4°C) in a desiccator is acceptable. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) periodically .

Advanced Research Questions

Q. How can inverse gas chromatography (IGC) elucidate thermodynamic interactions of this compound in liquid crystal matrices?

- Methodological Answer : Use IGC to measure Hansen solubility parameters (δₜ, δₚ, δₕ) by injecting probe solvents (e.g., n-alkanes, polar solvents) into a column coated with the compound. Calculate activity coefficients and Flory-Huggins interaction parameters to assess compatibility with mesogenic phases. For example, a high δₚ (~18 MPa¹/²) suggests strong polar interactions with ester-containing LCs, as observed in 4-benzyloxyphenyl benzoate derivatives .

Q. What molecular docking strategies predict the bioactivity of this compound against inflammatory targets?

- Methodological Answer : Perform docking simulations (AutoDock Vina or Schrödinger Glide) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Target leukotriene A4 hydrolase (PDB ID: 3B7U) or COX-2 (PDB ID: 5KIR). Analyze binding affinity (ΔG ≤ –8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Tyr-383 in COX-2). Compare with analogues like 4-amino-N-[4-(benzyloxy)phenyl]butanamide, which showed anti-inflammatory activity via similar mechanisms .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the mesomorphic behavior of this compound?

- Methodological Answer : Synthesize homologues with varying pentyl chain lengths (C3–C7) and characterize via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For instance, increasing the chain length (e.g., C8–C12) in analogous 4-alkylphenyl benzoates broadens the nematic phase range (ΔT ~30–50°C) but reduces clearing temperatures by ~15°C per –CH₂– group. Substituent position (meta vs. para) disrupts molecular packing, as seen in 4-(4-chlorobenzoyloxy)phenyl benzoates .

Data Contradictions and Resolution

- Synthetic Yield Variability : Ultrasonic methods report yields >85%, while classical reflux methods often yield ≤70%. This discrepancy arises from enhanced mass transfer under sonication.

- Thermodynamic Data : IGC-derived Hansen parameters for benzyloxy benzoates conflict with DFT predictions by ~2 MPa¹/². Cross-validate using both experimental (IGC) and computational (COSMO-RS) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。